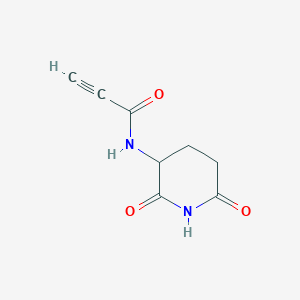
N-(2,6-Dioxopiperidin-3-yl)propiolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)propiolamide typically involves the reaction of propiolic acid with a piperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield .
化学反応の分析
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)propiolamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-(2,6-Dioxopiperidin-3-yl)propiolamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)propiolamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and proteins, affecting their activity and function . The pathways involved often include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
C5 Lenalidomide-alkyne-piperidine hydrochloride: This compound is used in targeted protein degradation and has a similar piperidine core.
Substituted N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide: This compound is used as a modulator of cereblon activity.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)propiolamide is unique due to its propiolamide functional group, which allows for versatile chemical modifications and applications in various fields .
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
N-(2,6-dioxopiperidin-3-yl)prop-2-ynamide |
InChI |
InChI=1S/C8H8N2O3/c1-2-6(11)9-5-3-4-7(12)10-8(5)13/h1,5H,3-4H2,(H,9,11)(H,10,12,13) |
InChIキー |
ZTSBLCVDDLPZHX-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)NC1CCC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
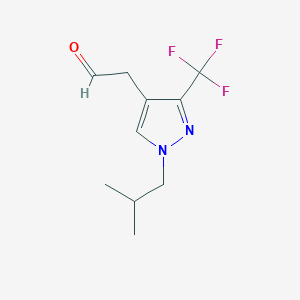
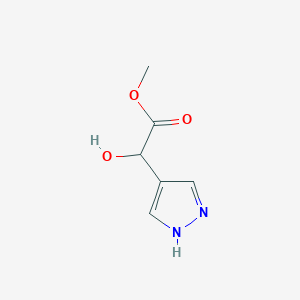
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
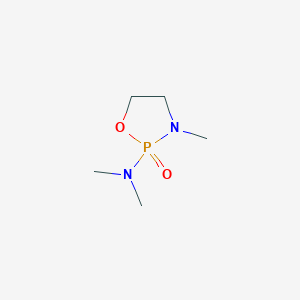
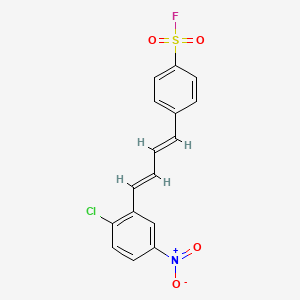
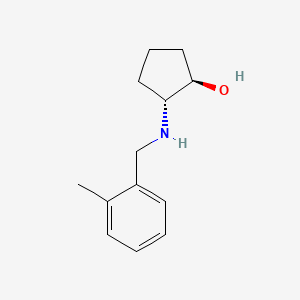
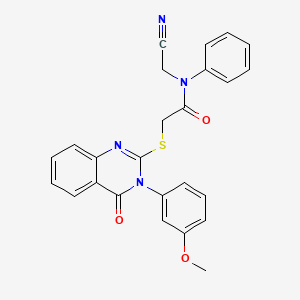
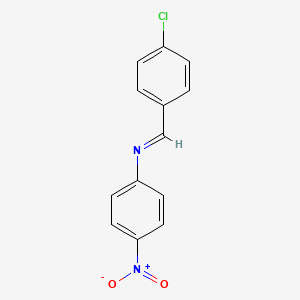
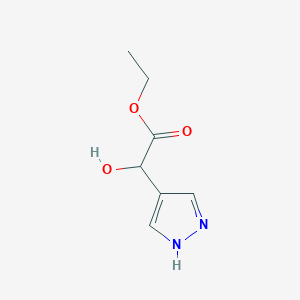
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
